N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is classified as a sulfonamide compound featuring furan rings and a hydroxyethyl group. It is identified by its CAS number 2379995-25-0 and has a molecular formula of with a molecular weight of approximately 407.5 g/mol . The compound's structure consists of a benzodioxine core substituted with furan moieties and a sulfonamide group, contributing to its diverse chemical reactivity.
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The following outlines a general synthetic route:
Optimizing reaction conditions—such as temperature control, reaction time, and purification techniques like recrystallization or chromatography—is crucial for maximizing yield and purity in industrial settings.
The molecular structure of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be depicted using its SMILES notation: O=S(=O)(NCC(O)c1cc(-c2ccco2)cs1)c1ccc2c(c1)OCCO2
.
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is capable of undergoing several chemical reactions:
The mechanism of action for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves interactions with specific enzymes or proteins within biological systems. The sulfonamide group may inhibit enzyme activity by mimicking substrates or interacting with active sites. Additionally, the unique positioning of the furan rings and hydroxyethyl group could enhance binding affinity to biological targets .
The physical and chemical properties of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 407.5 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
These properties indicate the compound's potential solubility and stability under various conditions .
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has promising applications in medicinal chemistry due to its structural features:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4